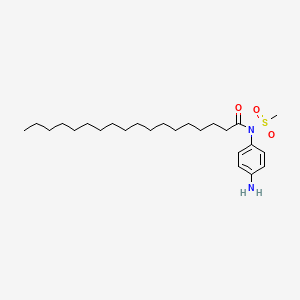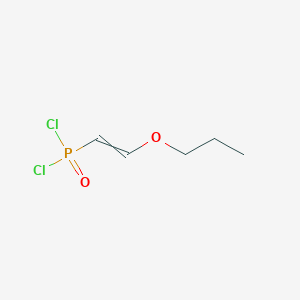
(2-Propoxyethenyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Propoxyethenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C5H9Cl2O2P. This compound is characterized by the presence of a phosphonic dichloride group attached to a 2-propoxyethenyl moiety. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propoxyethenyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with an appropriate alcohol and alkene. One common method is the reaction of phosphorus trichloride with 2-propoxyethanol in the presence of a base to form the desired compound. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Propoxyethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the 2-propoxyethenyl group can participate in addition reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonic dichlorides, while addition reactions can produce a range of addition products.
Applications De Recherche Scientifique
(2-Propoxyethenyl)phosphonic dichloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Propoxyethenyl)phosphonic dichloride involves its interaction with nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The double bond in the 2-propoxyethenyl group can also participate in addition reactions, further expanding the range of possible reactions and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloroethenyl)phosphonic dichloride
- (2-Methoxyethenyl)phosphonic dichloride
- (2-Ethoxyethenyl)phosphonic dichloride
Uniqueness
(2-Propoxyethenyl)phosphonic dichloride is unique due to the presence of the 2-propoxyethenyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds and allows for unique applications in various fields.
Propriétés
Numéro CAS |
61499-67-0 |
|---|---|
Formule moléculaire |
C5H9Cl2O2P |
Poids moléculaire |
203.00 g/mol |
Nom IUPAC |
1-(2-dichlorophosphorylethenoxy)propane |
InChI |
InChI=1S/C5H9Cl2O2P/c1-2-3-9-4-5-10(6,7)8/h4-5H,2-3H2,1H3 |
Clé InChI |
XINZBKOQFQOVCK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC=CP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
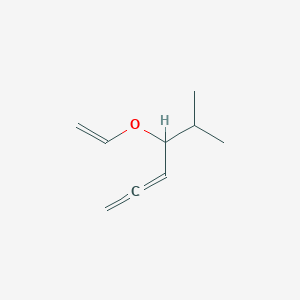
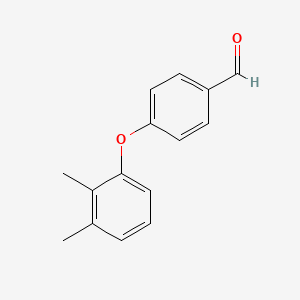
![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)
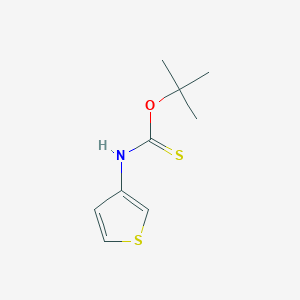

![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)

![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)
